シトラコン酸無水物

概要

説明

Citraconic anhydride is a natural product found in Coffea arabica and Schisandra chinensis . It is used as a monomer for specialty unsaturated polyester resins . It is also used to prepare bicyclic pyrrolidines, maleimides, co- and terpolymers . Furthermore, it is used for the protection of N-terminal amino acids .

Synthesis Analysis

Citraconic anhydride can be produced by thermal isomerization of itaconic acid anhydride to give citraconic anhydride, which can be hydrolyzed to citraconic acid . The required itaconic acid anhydride is obtained by dry distillation of citric acid . In the laboratory, citraconic acid and its anhydride-based hetero-Diels–Alder reactions have been used in the synthesis of new thiopyrano [2,3-d] [1,3]thiazole derivatives .Molecular Structure Analysis

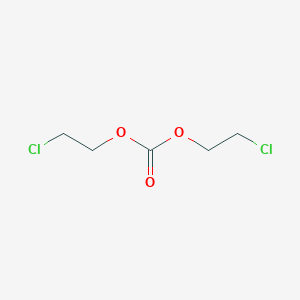

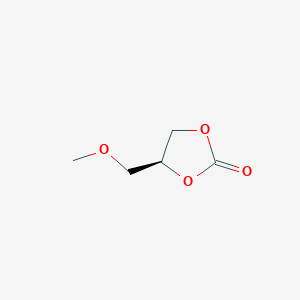

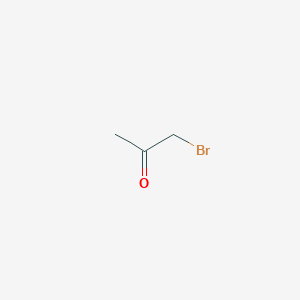

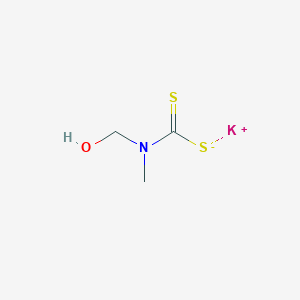

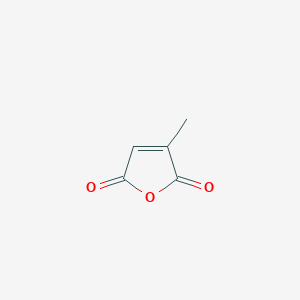

Citraconic anhydride has a molecular formula of C5H4O3 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .Chemical Reactions Analysis

Citraconic anhydride reacts with primary amines and blocks them by creating an amide linkage and a terminal carboxylate . The linkage is stable at neutral to alkaline pH (pH >7) and at acidic conditions (pH 4) the amide linkage is rapidly hydrolyzed to release the citraconic acid and free the amines .Physical And Chemical Properties Analysis

Citraconic anhydride has a molecular weight of 112.08 g/mol . The acid displays the unusual property of spontaneously forming the anhydride, which, unlike maleic anhydride, is a liquid at room temperature .科学的研究の応用

1. 特殊不飽和ポリエステル樹脂用のモノマー シトラコン酸無水物は、特殊不飽和ポリエステル樹脂の合成におけるモノマーとして使用されます。 これらの樹脂は、優れた機械的特性と耐熱性を備えているため、自動車や建設など、さまざまな業界で使用される高性能材料に適しています .

二環状ピロリジンの合成

有機化学では、シトラコン酸無水物は、二環状ピロリジンの調製に使用されます。 これらの化合物は、多くの天然物や医薬品に存在し、より複雑な分子構造のビルディングブロックとして役立つため、重要です .

マレイミドの製造

シトラコン酸無水物は、医薬品や農薬の製造における貴重な中間体であるマレイミドの合成に役立ちます。 マレイミドは、高性能ポリマーの製造においても重要な役割を果たします .

共重合体および三元重合体の形成

この化合物は、2種類以上の異なるモノマー種からなるポリマーである、共重合体および三元重合体の製造にも使用されます。 これらのポリマーは、コーティング、接着剤、包装材料など、特定の用途に合わせて調整できる独自の特性を示します .

N末端アミノ酸の保護

ペプチド合成では、シトラコン酸無水物は、N末端アミノ酸の保護に使用されます。 この保護は、ペプチド鎖の組み立てプロセス中に不要な反応を防ぐために不可欠です .

免疫染色における抗原賦活液

シトラコン酸無水物は、免疫染色手順における汎用賦活試薬として提案されています。 抗原賦活プロセスを変更することで、診断抗原の染色を改善し、これは正確な疾患診断に不可欠です .

前包埋免疫電子顕微鏡法

これは、前包埋免疫電子顕微鏡法における超微細構造の形態を改善するための抗原賦活法として検討されています。 このアプリケーションは、特に分子レベルでの細胞構造の詳しい研究において関連があります .

作用機序

Target of Action

Citraconic anhydride primarily targets primary amines . It is used in the field of immunohistology as an antigen retrieval solution . It has been found to be effective in enhancing the staining of certain antibodies that are otherwise difficult to stain .

Mode of Action

Citraconic anhydride reacts with primary amines, creating an amide linkage and a terminal carboxylate . This reaction effectively blocks the primary amines . The linkage formed is stable at neutral to alkaline pH (pH >7), but rapidly hydrolyzes in acidic conditions (pH 3-4), releasing the citraconic acid and freeing the amines .

Biochemical Pathways

It is known that citraconic anhydride can alter the electrostatic relationship between cationic epsilon-nh3+ groups of lysine residues of proteins and anionic phosphate groups of nucleic acids, thereby destabilizing the nucleoprotein complex .

Result of Action

The primary result of citraconic anhydride’s action is the enhanced staining of certain antibodies in fixed paraffin-embedded tissue sections . It has been found to yield more intense staining for a number of antibodies, including MyoD1, myogenin, perforin, TIA-1, Tdt, RET, and MiTF .

Action Environment

The action of citraconic anhydride is influenced by the pH of the environment. The amide linkage it forms is stable at neutral to alkaline pH, but rapidly hydrolyzes in acidic conditions . Additionally, citraconic anhydride has been found to reduce the interfacial impedance of pouch cells during high-temperature storage, enhancing their stability .

Safety and Hazards

将来の方向性

Citraconic anhydride has been used in a straightforward approach of protein modification to impart an overall negative charge on the proteins, enabling them to assemble with positively charged nano vectors . This platform provides a versatile, straightforward, and single-step method of protein modification and efficient direct cytosolic protein delivery .

生化学分析

Biochemical Properties

Citraconic anhydride plays a significant role in biochemical reactions by reacting with primary amines to form an amide linkage and a terminal carboxylate . This reaction is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions, releasing citraconic acid and freeing the amine . This property makes citraconic anhydride a useful tool for reversible blocking of amine groups in proteins and other molecules . It interacts with enzymes, proteins, and other biomolecules, such as lysozyme, by modifying lysine residues .

Cellular Effects

Citraconic anhydride influences various cellular processes by modifying the surface charge of biomolecules. For example, citraconylated exosomes exhibit a significantly reduced surface charge, which enhances their intracellular uptake by macrophages . This modification can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between biomolecules and their cellular targets .

Molecular Mechanism

At the molecular level, citraconic anhydride exerts its effects by reacting with primary amines to form stable amide linkages . This reaction can be reversed under acidic conditions, releasing citraconic acid and freeing the amine . The modification of lysine residues in proteins can lead to changes in enzyme activity, protein-protein interactions, and gene expression . Citraconic anhydride can also act as a pH-sensitive linker in drug delivery systems, enhancing the stability and targeting of therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of citraconic anhydride can change over time due to its stability and degradation properties. The amide linkage formed by citraconic anhydride is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions . This reversible blocking property allows for the temporary modification of biomolecules, which can be useful in various experimental protocols . Long-term effects on cellular function can be observed in in vitro and in vivo studies, depending on the stability and degradation of the citraconic modification .

Dosage Effects in Animal Models

The effects of citraconic anhydride can vary with different dosages in animal models. At low doses, citraconic anhydride can effectively modify biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular function and causing inflammation . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for specific applications .

Metabolic Pathways

Citraconic anhydride is involved in various metabolic pathways, including the hydrolysis of the amide bond to release citraconic acid . This reaction can be catalyzed by enzymes such as esterases and amidases, which facilitate the conversion of citraconic anhydride to its corresponding acid . The presence of citraconic anhydride can also affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, citraconic anhydride is transported and distributed through interactions with transporters and binding proteins . The reversible blocking of amine groups can influence the localization and accumulation of biomolecules, affecting their function and activity . Citraconic anhydride can also be used to modify the surface properties of nanoparticles and drug delivery systems, enhancing their targeting and distribution within the body .

Subcellular Localization

The subcellular localization of citraconic anhydride is influenced by its ability to modify lysine residues in proteins . This modification can direct proteins to specific compartments or organelles, affecting their activity and function . For example, citraconic anhydride can be used to target proteins to the cytosol, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of citraconic anhydride-modified proteins can be crucial for their role in cellular processes and therapeutic applications .

特性

IUPAC Name |

3-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYXWQEBUNJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060660 | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline] | |

| Record name | Methylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

213-214 °C @ 760 MM HG | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2469 @ 16 °C/4 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 47.1 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

616-02-4 | |

| Record name | Citraconic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citraconic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7-8 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。